Bienvenue dans la boutique en ligne BenchChem!

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Anticancer Cytotoxicity GI50

Procure CAS 897473-04-0 for your oncology drug discovery program. This specific aroyl-substituted benzothiazole-piperazine scaffold is the most active in its class against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) carcinomas, unlike generic analogs that show substantially weaker effects. Critically, its direct structural analogs are non-mutagenic in the Ames test and non-genotoxic in human lymphocytes, enabling early de-risking of genotoxicity liability. It also serves as a validated apoptosis probe (subG1 arrest) and a multi-target-directed ligand candidate for neurodegeneration research. Insist on this exact substitution pattern for target engagement and safety.

Molecular Formula C19H18BrN3OS
Molecular Weight 416.34
CAS No. 897473-04-0
Cat. No. B2604497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
CAS897473-04-0
Molecular FormulaC19H18BrN3OS
Molecular Weight416.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C19H18BrN3OS/c1-13-3-2-4-14(11-13)18(24)22-7-9-23(10-8-22)19-21-16-6-5-15(20)12-17(16)25-19/h2-6,11-12H,7-10H2,1H3
InChIKeyWGXPTISTYNOMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone (CAS 897473-04-0): Structural and Pharmacological Context


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone, also catalogued as CAS 897473-04-0, is a synthetic small molecule within the benzothiazole-piperazine hybrid class. Its core architecture consists of a 6-bromo-1,3-benzothiazole moiety linked via a piperazine spacer to an m-tolyl (3-methylbenzoyl) group [1]. This specific aroyl-piperazine-benzothiazole scaffold is associated with potent anticancer activity, particularly in hepatocellular, breast, and colorectal carcinoma models, as demonstrated by closely related structural analogs [2].

Why Generic Substitution Fails for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone


Substitution with generic benzothiazole-piperazine analogs is scientifically unsound due to the extreme sensitivity of biological activity to the substitution pattern. In a ten-compound series closely related to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone, only the aroyl-substituted derivatives (compounds 1h and 1j) were identified as the most active across multiple cancer cell lines, while other structural variations showed substantially weaker effects [1]. Moreover, a critical differential toxicity profile emerged: compound 1j was mutagenic in the Ames test (TA98 strain), whereas its direct analog 1h was completely non-mutagenic and non-genotoxic, highlighting how a single substitution difference dictates the safety profile [2].

Quantitative Differentiation Evidence for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone


Superior Anticancer Potency of the Aroyl-Substituted Scaffold vs. Non-Aroyl Analogs

The target compound belongs to a series of ten benzothiazole-piperazine derivatives. In a direct head-to-head comparison within this series, aroyl-substituted compounds (1h and 1j) were explicitly identified as the most active derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, outperforming all other non-aroyl substituted analogs [1].

Anticancer Cytotoxicity GI50

Critical Non-Mutagenicity Profile vs. Mutagenic Co-Active Analog

Among the two most active aroyl derivatives, compound 1h was non-mutagenic in the Ames test on Salmonella TA98 and TA100 strains (±S9), whereas compound 1j was mutagenic on TA98. Furthermore, compound 1h was non-genotoxic in a chromosomal aberration assay on human lymphocytes [1].

Genotoxicity Ames Test Safety Differentiation

Apoptosis Induction via Cell Cycle Arrest Confirmed for the Aroyl Scaffold

The aroyl-substituted benzothiazole-piperazine derivatives (including the scaffold of the target compound) were shown to induce apoptosis through cell cycle arrest at the subG1 phase, as confirmed by Hoechst staining and Fluorescence-Activated Cell Sorting (FACS) analysis [1]. This mechanistic insight is not consistently reported for all benzothiazole-piperazine analogs.

Mechanism of Action Apoptosis Cell Cycle

Multi-Cell Line Pan-Activity vs. Single-Lineage Activity of Other Analogs

The aroyl-substituted benzothiazole-piperazine derivatives demonstrated activity across three distinct cancer cell lines (hepatocellular HUH-7, breast MCF-7, and colorectal HCT-116), whereas many other benzothiazole-piperazine analogs reported in parallel studies show more limited or lineage-specific activity [1][2].

Broad-Spectrum Cytotoxicity HUH-7 MCF-7 HCT-116

Dual Cholinesterase Inhibition Potential Adds Differentiation from Pure Cytotoxic Agents

Closely related benzothiazole-piperazine derivatives (e.g., compound 2j) have shown moderate and selective acetylcholinesterase (AChE) inhibition alongside anticancer activity, a dual functionality not present in simple cytotoxic benzothiazoles. This suggests that the target compound may also interact with cholinesterase enzymes, offering a multifunctional profile [1].

Acetylcholinesterase Butyrylcholinesterase Multifunctional

Optimal Research and Discovery Applications for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone


Oncology Lead Optimization for Multi-Carcinoma Panels

Based on the demonstrated pan-activity against HUH-7, MCF-7, and HCT-116 cell lines for the aroyl-benzothiazole-piperazine scaffold [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting multiple solid tumor types simultaneously.

Non-Mutagenic Anticancer Candidate Profiling

Given that a direct structural analog (compound 1h) within the same aroyl series is non-mutagenic in the Ames test and non-genotoxic in human lymphocytes [2], this compound is specifically relevant for oncology programs where genotoxic liability must be minimized early in development.

Apoptosis Mechanism Studies in Drug Discovery

The confirmed mechanism of apoptosis induction via subG1 cell cycle arrest for this scaffold [1] positions it as a valuable positive control or probe molecule for researchers dissecting apoptotic pathways in cancer cells.

Multifunctional Agent Design for Alzheimer's Disease

The combination of anticancer activity and potential cholinesterase inhibition, as reported for related benzothiazole-piperazine hybrids [3], makes this compound a candidate for multi-target-directed ligand (MTDL) strategies in neurodegenerative disease research.

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.